molecular formula C22H26N4O2S2 B13355049 3-[(1-Adamantylsulfanyl)methyl]-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[(1-Adamantylsulfanyl)methyl]-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13355049
M. Wt: 442.6 g/mol
InChI Key: CJIQUKJHQWKXSK-UHFFFAOYSA-N
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Description

3-[(1-Adamantylsulfanyl)methyl]-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole. These types of compounds are known for their diverse pharmacological activities and are often used in drug design and development . The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule in medicinal chemistry.

Preparation Methods

The synthesis of 3-[(1-Adamantylsulfanyl)methyl]-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves multiple steps. One common method includes the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with appropriate brominated intermediates in the presence of a catalytic amount of piperidine in refluxing ethanol . This method yields the desired triazolothiadiazine derivatives in good yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include brominating agents like N-bromosuccinimide (NBS) and catalytic amounts of piperidine . The major products formed from these reactions are typically other triazolothiadiazine derivatives, which can be further modified for specific applications.

Scientific Research Applications

3-[(1-Adamantylsulfanyl)methyl]-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications. It has been studied for its potential as an anticancer agent, particularly in breast cancer research . The compound has shown promising results in inhibiting enzymes like PARP-1 and EGFR, which are crucial in cancer cell survival and proliferation. Additionally, it has applications in antimicrobial research, where it has demonstrated potent activity against various bacterial strains .

Comparison with Similar Compounds

Similar compounds to 3-[(1-Adamantylsulfanyl)methyl]-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include other triazolothiadiazine derivatives and 1,3,4-thiadiazole derivatives . These compounds share similar structural features and pharmacological activities but may differ in their specific biological targets and efficacy. The unique adamantylsulfanyl and methoxyphenoxy substituents in this compound provide it with distinct properties that enhance its biological activity and specificity.

Properties

Molecular Formula

C22H26N4O2S2

Molecular Weight

442.6 g/mol

IUPAC Name

3-(1-adamantylsulfanylmethyl)-6-[(2-methoxyphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C22H26N4O2S2/c1-27-17-4-2-3-5-18(17)28-12-20-25-26-19(23-24-21(26)30-20)13-29-22-9-14-6-15(10-22)8-16(7-14)11-22/h2-5,14-16H,6-13H2,1H3

InChI Key

CJIQUKJHQWKXSK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC2=NN3C(=NN=C3S2)CSC45CC6CC(C4)CC(C6)C5

Origin of Product

United States

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